pGlu-Pro-Val-paranitroanilide

Human Granulocyte Elastase Chromogenic Substrate Kinetic Sensitivity

Researchers often face cross-reactivity when quantifying human granulocyte elastase (HLE) in complex biological samples using generic elastase substrates. Glp-Pro-Val-pNA eliminates this issue. • Unmatched Specificity: Negligible hydrolysis by trypsin, chymotrypsin, or pancreatic elastase, ensuring accurate HLE activity measurement in BALF, synovial fluid, and plasma. • Superior Sensitivity: 30-50 times more sensitive for HLE than Suc-Ala-Ala-Ala-pNA, enabling high-throughput screening in 384-well formats with a CV <7.8%. • Reliable Supply: Available from BenchChem with rigorous quality control (Km = 0.55 mmol/L, detection at 405 nm), ensuring reproducible results for drug discovery and diagnostic development.

Molecular Formula C21H27N5O6
Molecular Weight 445.5 g/mol
Cat. No. B12109962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepGlu-Pro-Val-paranitroanilide
Molecular FormulaC21H27N5O6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
InChIInChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)
InChIKeyHDYIMWXQGNDTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pGlu-Pro-Val-paranitroanilide: Key Substrate Properties and Enzyme Target Specificity


pGlu-Pro-Val-paranitroanilide (also known as L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, Pyr-Pro-Val-pNA, or S-2484) is a synthetic tripeptide chromogenic substrate designed for the specific quantification of human granulocyte elastase (HLE, neutrophil elastase, EC 3.4.21.37) [1]. It belongs to the class of p-nitroanilide (pNA) substrates, which upon enzymatic cleavage release p-nitroaniline, a chromophore quantifiable by absorbance at 405 nm, enabling kinetic or endpoint assays [2]. The compound's structure, featuring a pyroglutamyl (pGlu) N-terminal cap and a valine residue at the P1 position, is critical for its enhanced affinity and specificity for HLE over related serine proteases, a characteristic that distinguishes it from earlier generation substrates .

Why General Elastase Substrates Cannot Substitute for pGlu-Pro-Val-paranitroanilide in Human Neutrophil Elastase Assays


Generic substitution of pGlu-Pro-Val-paranitroanilide with other chromogenic substrates, particularly those optimized for pancreatic elastase like Suc-Ala-Ala-Ala-pNA, is scientifically unsound due to fundamental differences in enzyme active site architecture between human granulocyte elastase (HLE) and other serine proteases. HLE exhibits a strong preference for a valine residue at the P1 position, whereas pancreatic elastase favors alanine [1]. Consequently, substrates lacking this valine residue, such as the widely used Suc-Ala-Ala-Ala-pNA, demonstrate significantly lower sensitivity and catalytic efficiency for HLE . Furthermore, pGlu-Pro-Val-paranitroanilide exhibits high specificity, showing negligible hydrolysis by other proteases like trypsin, chymotrypsin, and even porcine pancreatic elastase, thereby minimizing background interference in complex biological samples [2]. This combination of enhanced sensitivity and unparalleled specificity is not a class-level property of all elastase substrates but a result of the compound's specific tripeptide sequence, making it irreplaceable for accurate HLE quantification.

Quantitative Differentiation Evidence for pGlu-Pro-Val-paranitroanilide vs. Pancreatic Elastase Substrates


Superior Sensitivity of pGlu-Pro-Val-pNA Over Suc-Ala-Ala-Ala-pNA for Human Granulocyte Elastase

pGlu-Pro-Val-pNA (S-2484) demonstrates approximately 30-fold higher sensitivity for human granulocyte elastase compared to the classic pancreatic elastase substrate Suc-Ala-Ala-Ala-pNA under identical assay conditions . This difference is attributed to the presence of a valine residue at the P1 position, which is preferred by HLE, unlike the alanine residues in Suc-Ala-Ala-Ala-pNA which are optimal for pancreatic elastase .

Human Granulocyte Elastase Chromogenic Substrate Kinetic Sensitivity

pGlu-Pro-Val-pNA Exhibits 50-Fold Higher Sensitivity than Succinyltrialanyl-pNA for HLE

In a direct comparison, pGlu-Pro-Val-pNA was found to be 50 times more sensitive than succinyltrialanyl-p-nitroanilide when assayed against human granulocyte elastase [1]. This substantial increase in assay signal generation is critical for robust and reproducible measurements.

Enzyme Kinetics Substrate Specificity HLE Assay

High Catalytic Efficiency and Affinity (Km/kcat) of pGlu-Pro-Val-pNA for Human Granulocyte Elastase

The kinetic constants of pGlu-Pro-Val-pNA with human granulocyte elastase demonstrate a high catalytic efficiency. At pH 8.3 and 37°C, the Michaelis constant (Km) is 0.55 mmol/L and the turnover number (kcat) is 6 sec⁻¹, resulting in a catalytic efficiency (kcat/Km) of approximately 10,909 M⁻¹s⁻¹ [1]. In stark contrast, the compound is a very poor substrate for porcine pancreatic elastase, with a Km of approximately 2 mmol/L and a kcat of less than 0.001 sec⁻¹, resulting in a catalytic efficiency of <0.5 M⁻¹s⁻¹, a difference of over four orders of magnitude [1].

Enzyme Kinetics Michaelis-Menten Catalytic Efficiency

Negligible Cross-Reactivity of pGlu-Pro-Val-pNA with Trypsin and Chymotrypsin

pGlu-Pro-Val-pNA demonstrates high specificity for human granulocyte elastase, showing no detectable hydrolysis by other common serine proteases. It is reported to not be cleaved by trypsin or chymotrypsin [1]. Additionally, other studies confirm that pancreatic elastase, trypsin, and chymotrypsin do not hydrolyze this substrate [2].

Substrate Specificity Cross-Reactivity Assay Interference

Validated Analytical Performance: Precision and Recovery for Biological Sample Analysis

An assay using pGlu-Pro-Val-pNA (S-2484) for measuring granulocyte elastase activity in inflammatory tissue fluids was validated, demonstrating a coefficient of variance (CV) of less than 7.8% and a recovery rate between 95.6% and 105.4% [1]. The assay exhibited first-order kinetics over a dynamic range of 1.9 to 30 U/L [1].

Assay Validation Precision Recovery

Key Research and Diagnostic Application Scenarios for pGlu-Pro-Val-paranitroanilide


Quantifying Neutrophil Elastase Activity in Inflammatory Disease Models

pGlu-Pro-Val-paranitroanilide is the substrate of choice for measuring human granulocyte elastase activity in complex biological samples from inflammatory disease models. Its high specificity for HLE over other proteases like trypsin, chymotrypsin, and pancreatic elastase [REFS-1, REFS-2] ensures accurate quantification without interference from these common contaminants. Validated assays using this substrate have been successfully applied to bronchoalveolar lavage fluid, synovial fluid, and blister fluid to study conditions such as ARDS, pneumonia, and rheumatoid arthritis [2]. This enables researchers to accurately monitor neutrophil-driven tissue injury and evaluate the efficacy of anti-inflammatory therapeutics.

High-Throughput Screening for Human Neutrophil Elastase Inhibitors

The high sensitivity of pGlu-Pro-Val-pNA for HLE, being 30-50 times more sensitive than substrates like Suc-Ala-Ala-Ala-pNA [REFS-3, REFS-4], makes it ideal for high-throughput screening (HTS) campaigns aimed at identifying novel HLE inhibitors. The strong signal generation allows for miniaturization of assays into 96- or 384-well formats, reducing reagent consumption and cost. The robust and validated assay parameters, including a CV of less than 7.8% [2], provide the reproducibility required for reliable hit identification and lead optimization studies.

In Vitro Diagnostic (IVD) Assay Development for Neutrophil Activation

The chromogenic properties of pGlu-Pro-Val-pNA (release of pNA measurable at 405 nm) combined with its high specificity and sensitivity make it a prime candidate for developing in vitro diagnostic tests to measure neutrophil elastase activity in patient plasma or other biofluids [2]. Its well-characterized kinetic parameters (Km = 0.55 mmol/L) [3] facilitate the design of robust, endpoint, or kinetic clinical chemistry assays. The ability to differentiate HLE activity from other serine proteases is crucial for developing a specific biomarker of neutrophil activation in conditions like sepsis or acute respiratory distress syndrome.

Investigating the Role of Neutrophil Elastase in Cancer Metastasis

Neutrophil elastase has been implicated in promoting cancer cell invasion and metastasis. pGlu-Pro-Val-pNA provides a reliable tool for quantifying HLE activity secreted by tumor-associated neutrophils (TANs) in cell culture supernatants or tumor tissue homogenates [REFS-1, REFS-4]. The substrate's exquisite selectivity for HLE over other proteases ensures that the measured activity accurately reflects the contribution of neutrophil-derived elastase, allowing researchers to dissect its specific role in the tumor microenvironment and evaluate the potential of HLE inhibitors as anti-metastatic agents.

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